molecular formula C14H12ClN3OS B7835088 6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7835088
M. Wt: 305.8 g/mol
InChI Key: FLTGKISYYIWEIK-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of 6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. These materials undergo mechanical processing in the presence of a nucleophile to yield the desired compound . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with similar structural features or functional groups. The comparison may involve analyzing their chemical properties, reactivity, and applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-2-7-20-14-17-12(11(8-16)13(19)18-14)9-3-5-10(15)6-4-9/h3-6H,2,7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTGKISYYIWEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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